molecular formula C18H14FNO3 B7851398 C18H14FNO3

C18H14FNO3

Cat. No.: B7851398
M. Wt: 311.3 g/mol
InChI Key: OFNCTBXWTCBUFU-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-furylmethylamine and 4-hydroxyaniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the nitro group yields an amine .

Scientific Research Applications

2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide: has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic pathways , depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide include:

Uniqueness

The uniqueness of 2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide lies in its specific structural features, such as the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4Z)-4-(ethoxymethylidene)-2-(2-fluorophenyl)isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c1-2-23-11-14-12-7-3-4-8-13(12)17(21)20(18(14)22)16-10-6-5-9-15(16)19/h3-11H,2H2,1H3/b14-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNCTBXWTCBUFU-KAMYIIQDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C\1/C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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